4-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of oxazoloquinolones. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a fused oxazoloquinoline ring system. The compound’s structure imparts significant biological and pharmacological activities, making it a valuable subject of research in medicinal chemistry.
Preparation Methods
The synthesis of 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction yields regioisomeric oxazoloquinolones, which are then separated and purified . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antibacterial, and anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes involved in critical biological pathways. This inhibition can lead to the suppression of cell proliferation, reduction of inflammation, and antibacterial effects . The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE include other oxazoloquinolones and quinoline derivatives. These compounds share structural similarities but differ in their substituents and functional groups. For example, 4-hydroxy-2-quinolones and pyranoquinolones are structurally related but have different biological activities and applications . The uniqueness of 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific methoxyphenyl and trimethyl groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H22N2O3/c1-11-16-17(12-5-7-13(24-4)8-6-12)18-14(21-19(16)25-22-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |
InChI Key |
BNLBUXDBQSTDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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